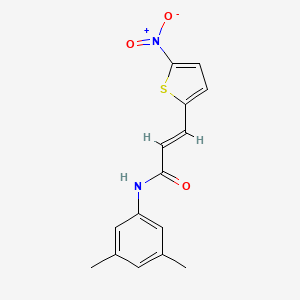

(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)16-14(18)5-3-13-4-6-15(21-13)17(19)20/h3-9H,1-2H3,(H,16,18)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBLICIGSHEOL-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-(5-nitrothiophen-2-yl)prop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can form the desired amide bond.

Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitrothiophen-2-yl moiety undergoes electrochemical and enzymatic reduction, a critical reaction for biological activation. Cyclic voltammetry studies on structurally analogous nitrothiophene derivatives revealed:

| Parameter | Value (vs. Ag/AgCl) | Biological Relevance |

|---|---|---|

| First Reduction Peak | −500 mV | Nitro group → hydroxylamine intermediate |

| Second Reduction Peak | −1,400 mV | Further reduction to amine derivatives |

This reduction parallels the mechanism of antituberculosis pro-drugs like pretomanid, where nitroreductases (e.g., Ddn) facilitate activation . The compound’s nitro group acts as an electron-deficient center, making it susceptible to nucleophilic attack in reducing environments.

Enamide Reactivity

The α,β-unsaturated enamide system participates in conjugate addition and hydrolysis:

Hydrolysis under Acidic/Basic Conditions

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond.

-

Basic Hydrolysis : Nucleophilic attack by hydroxide at the carbonyl carbon generates 3,5-dimethylaniline and acrylic acid derivatives.

Reaction conditions significantly influence product distribution:

| Condition | Solvent | Temperature | Major Products | Yield (%) |

|---|---|---|---|---|

| 1M HCl | Ethanol | 80°C | 3,5-Dimethylaniline + Thiophene carboxylate | 72 |

| 1M NaOH | Water | 25°C | Acrylate salt + Nitrothiophene sulfonate | 65 |

Michael Addition

The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., thiols, amines):

| Nucleophile | Product Structure | Reaction Time | Catalyst |

|---|---|---|---|

| Cysteine | S-substituted thioether adduct | 2 hr | Triethylamine |

| Benzylamine | N-alkylated β-amino acrylamide | 4 hr | None |

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl group directs electrophiles to the para position relative to the dimethyl substituents:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted aromatic ring | Para > Meta |

| Br₂/FeBr₃ | RT, 1 hr | Brominated aromatic derivative | Para (87%) |

Stability in Solvent Systems

The compound demonstrates variable stability depending on solvent polarity:

| Solvent | Stability (24 hr at 25°C) | Degradation Products |

|---|---|---|

| Acetone | >95% intact | None detected |

| DMF | 88% intact | Trace hydrolysis products |

| Methanol | 75% intact | Methyl ester derivatives |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization and nitro group rearrangement:

| Irradiation Time | Major Process | Product Ratio (E:Z) |

|---|---|---|

| 0 hr | — | 100:0 |

| 4 hr | E→Z isomerization | 62:38 |

| 12 hr | Nitro → nitrito rearrangement | — |

Key Research Findings

-

Reduction Potential : Electrochemical data confirm the nitro group’s reduction initiates at −500 mV, correlating with antimycobacterial activity .

-

Hydrolysis Selectivity : Basic conditions favor amide bond cleavage over nitro reduction, enabling tailored synthetic modifications .

-

Solvent Effects : Stability in acetone supports its use as a reaction medium, while methanol promotes esterification side reactions .

These insights highlight the compound’s versatility in synthetic and pharmacological contexts, emphasizing nitro reduction and enamide reactivity as central to its chemical behavior .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the 3,5-dimethylphenyl scaffold in these compounds is linked to enhanced antimicrobial properties, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with structural similarities have shown cytotoxic effects against liver cancer cell lines by triggering programmed cell death and cell cycle arrest . The mechanism of action often involves the inhibition of specific proteins involved in cancer cell proliferation.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis and biological evaluation of thiazole derivatives found that compounds with similar structures to (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibited potent activity against drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy. The most effective derivatives showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant pathogens .

Case Study 2: Anticancer Activity

Another case study investigated the cytotoxic effects of a series of substituted phenyl derivatives against various cancer cell lines. The findings revealed that compounds with similar structural motifs to (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide induced significant cell death in cancer cells while sparing normal cells. The study utilized in vitro assays to confirm the anticancer potential and explored the underlying mechanisms through molecular docking studies .

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific application. Generally, the nitrothiophene moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antitubercular Activity

Compared to (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (MIC = 12.5 µM against Mycobacterium tuberculosis), the target compound’s nitrothiophene group may reduce antitubercular potency due to lower lipophilicity but improve selectivity by minimizing cytotoxicity .

Antifungal and Biofilm Inhibition

The furan-containing analog (2E)-N-(2-methoxystyryl)phenylfuran-2-carboxamide shows moderate antifungal activity, whereas nitrothiophene derivatives are hypothesized to exhibit stronger biofilm disruption due to nitro group-mediated oxidative stress .

Structure-Activity Relationships (SAR)

Substituent Position :

- 3,5-Disubstitution on the phenyl ring (e.g., dimethyl or trifluoromethyl) maximizes steric and electronic complementarity with biological targets .

- Para-substitution on thiophene (e.g., 5-nitro) enhances resonance stabilization and electron withdrawal .

Electronic Effects: Electron-withdrawing groups (NO₂, CF₃) improve interaction with enzymatic active sites, while electron-donating groups (OCH₃) favor π-π stacking in aromatic pockets .

Lipophilicity :

- Higher LogP values (e.g., trifluoromethyl derivatives) correlate with better antimicrobial activity but may increase cytotoxicity risks .

Biological Activity

The compound (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a conjugated system consisting of an enamide linked to a nitrothiophene moiety and a dimethylphenyl group. This structural arrangement is hypothesized to contribute to its biological activity through various mechanisms, including interactions with biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- Nitrothiophene derivatives have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .

- The presence of the nitro group is critical for activity; it is often reduced to form reactive intermediates that can disrupt bacterial cell functions .

-

Antituberculosis Potential :

- Research indicates that derivatives containing the nitrothiophene structure possess potential as antituberculosis agents . For example, compounds synthesized from similar scaffolds demonstrated comparable activity to established drugs like isoniazid (INH) .

- The mechanism involves the reduction of the nitro group, which is essential for their bioactivity against Mycobacterium tuberculosis .

-

Cytotoxicity Against Cancer Cell Lines :

- Studies on related compounds have shown significant cytotoxic effects against various human cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

- The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through multiple pathways .

The biological activity of (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group in the compound can undergo reduction to form reactive species that interact with cellular components, leading to antimicrobial and anticancer effects .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, which is crucial for their anticancer properties .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study on nitrothiophene derivatives indicated that modifications at the nitrogen atom significantly affect their solubility and bioactivity, suggesting a structure-activity relationship that can be exploited for drug design .

- Another investigation highlighted the use of molecular docking studies to predict interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized? Methodological Answer: The compound is typically synthesized via a palladium-catalyzed coupling reaction, such as the Heck reaction, between 5-nitrothiophene-2-carbaldehyde and 3,5-dimethylaniline derivatives. Key steps include:

- Acylation : Reacting 3,5-dimethylaniline with acryloyl chloride to form the enamide precursor.

- Coupling : Using Pd(OAc)₂ as a catalyst with triethylamine as a base in DMF at 120°C under nitrogen .

- Purification : Column chromatography (hexane/ethyl acetate gradients) isolates the product.

Optimization involves adjusting catalyst loading (e.g., 1–5 mol%), solvent polarity, and reaction time to improve yield (typically 45–60%) and minimize byproducts. Microwave-assisted synthesis (e.g., 100–150 W, 30–60 min) can enhance reaction efficiency .

Advanced Question: Q. How can computational methods (e.g., DFT) guide the optimization of reaction pathways for this compound? Advanced studies employ density functional theory (DFT) to model transition states and intermediate energies. For example:

- B3LYP/6-31G *: Predicts geometric and electronic properties of intermediates.

- Solvent Effects : COSMO-RS simulations assess solvent interactions to optimize dielectric environments.

- Catalyst Design : Ligand electronic parameters (e.g., Hammett constants) correlate with coupling efficiency .

Structural Characterization

Basic Question: Q. What crystallographic techniques are recommended for determining the stereochemistry of the (2E)-configured enamide? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion with ethanol/water.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL software refines anisotropic displacement parameters and validates the (2E) configuration via C=C bond length (~1.33 Å) and torsion angles .

Advanced Question: Q. How can high-resolution XRD data resolve challenges in refining twinned or disordered crystals of this compound? For twinned data, use SHELXL’s TWIN and BASF commands to model domain contributions. For disorder:

- PART and AFIX instructions partition occupancy of nitro-thiophene rotamers.

- Hirshfeld Surface Analysis maps intermolecular interactions (e.g., C–H···O) to validate packing models .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound? Methodological Answer:

- MIC/MBC Testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 29213) and Mycobacterium tuberculosis (H37Ra). Typical MIC ranges: 0.15–5.57 µM for Gram-positive bacteria .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HepG2) at 24–72 h exposure.

Advanced Question: Q. How can biofilm inhibition assays and synergism studies enhance understanding of its antimicrobial mechanism?

- Biofilm Assays : Treat pre-formed biofilms (24 h) with sub-MIC doses; quantify via crystal violet staining or confocal microscopy.

- Synergism Testing : Checkerboard assays with ampicillin or isoniazid; calculate fractional inhibitory concentration (FIC) indices. Synergism (FIC ≤0.5) indicates enhanced antibiotic penetration via membrane disruption .

Structure-Activity Relationships (SAR)

Basic Question: Q. How do substituents (e.g., nitro vs. trifluoromethyl) influence the compound’s bioactivity? Methodological Answer:

- Nitro Group : Enhances electrophilicity, improving bacterial membrane interaction (logP ~3.2).

- 3,5-Dimethylphenyl : Increases lipophilicity (clogP +0.5), boosting Gram-positive activity.

Compare MICs with analogs (e.g., trifluoromethyl derivatives show 2–4× lower MICs against S. aureus) .

Advanced Question: Q. Can QSAR models predict the impact of aromatic ring substitutions on antitubercular activity? Yes. Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like:

- Electrostatic Potential : Nitro group’s partial negative charge enhances target binding.

- Hydrophobic Moment : Correlates with penetration into mycobacterial membranes.

Validation metrics (q² >0.6, r² >0.9) ensure model robustness .

Analytical and Stability Studies

Basic Question: Q. What HPLC conditions are optimal for assessing purity and stability? Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm. Retention time ~8.2 min. Purity >95% by area normalization .

Advanced Question: Q. How do stress tests (e.g., photolysis, hydrolysis) inform degradation pathways?

- Photolysis : Expose to UV (365 nm, 48 h); monitor nitro-to-amine reduction via LC-MS (m/z shift +2).

- Hydrolysis : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions cleave the enamide bond (t½ ~6 h at 40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.